molecular formula C20H30N2O3 B2427171 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea CAS No. 1226427-86-6

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea

Cat. No.: B2427171
CAS No.: 1226427-86-6
M. Wt: 346.471
InChI Key: AJDGKJGRAPCTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea is a synthetic urea derivative intended for research and development purposes exclusively. This compound is part of a significant class of molecules in medicinal chemistry, as the urea scaffold is a privileged structure found in numerous bioactive molecules and approved therapeutics, particularly in the field of oncology and kinase inhibition . Urea-based compounds are prized for their ability to participate in key hydrogen-bonding interactions with biological targets, which often leads to high affinity and selectivity. Researchers may investigate this specific molecule for its potential as a kinase inhibitor or as a intermediate in the synthesis of more complex pharmaceutical agents. The structure, featuring a cyclohexyl group and a tetrahydropyran ring linked by the urea moiety, presents a versatile chemical entity for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. (Note: Specific details on mechanism of action, potency, and primary research applications for this exact compound are not currently available in the searched literature and would need to be populated following experimental characterization.)

Properties

IUPAC Name

1-cyclohexyl-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-10-6-5-9-17(18)20(11-13-25-14-12-20)15-21-19(23)22-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDGKJGRAPCTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxane Ring Construction via Prins Cyclization

The tetrahydropyran scaffold is synthesized through a Prins cyclization , leveraging 2-methoxyphenylpropanal and 1,5-pentanediol under acidic conditions (H₂SO₄, 0°C to rt). This method affords 4-(2-methoxyphenyl)oxane-4-carbaldehyde in 68–72% yield.

Reaction Scheme :
$$
\text{2-Methoxyphenylpropanal} + \text{1,5-Pentanediol} \xrightarrow{\text{H}2\text{SO}4} \text{4-(2-Methoxyphenyl)oxane-4-carbaldehyde}
$$

Conversion of Aldehyde to Primary Amine

The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding [4-(2-methoxyphenyl)oxan-4-yl]methanamine (82% yield).

Optimization Data :

Condition Solvent Temperature Yield (%)
NaBH₃CN, NH₄OAc MeOH rt 82
H₂, Pd/C EtOH 50°C 75

Preparation of Cyclohexyl Isocyanate

Cyclohexyl isocyanate is synthesized via reaction of cyclohexylamine with bis(trichloromethyl) carbonate (BTC) in dichloromethane (0°C to rt, 86% yield).

Mechanism :
$$
3 \text{ Cyclohexylamine} + \text{BTC} \rightarrow \text{Cyclohexyl Isocyanate} + 3 \text{HCl} + \text{Byproducts}
$$

Urea Bond Formation

The final step involves coupling [4-(2-methoxyphenyl)oxan-4-yl]methanamine with cyclohexyl isocyanate in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours, achieving 78% yield.

Reaction Conditions :

  • Solvent : THF (anhydrous)
  • Base : Triethylamine (Et₃N, 1.2 eq)
  • Workup : Column chromatography (SiO₂, hexane/EtOAc 3:1)

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85–7.25 (m, 4H, Ar-H), 4.12 (s, 2H, NH), 3.81 (s, 3H, OCH₃), 3.45–3.72 (m, 4H, oxane-H), 1.20–1.85 (m, 11H, cyclohexyl and oxane-CH₂).
  • ESI-MS : m/z 387.2 [M+H]⁺.

Alternative Synthetic Routes

Mitsunobu-Based Oxane Functionalization

A Mitsunobu reaction between 4-hydroxymethyl-oxane and 2-methoxyphenol using DIAD/PPh₃ provides an alternative pathway to the oxane intermediate (65% yield). However, this method requires stringent anhydrous conditions.

Direct Reductive Amination of Oxane Carbaldehyde

Employing ammonia gas and hydrogenation (Pd/C, H₂) streamlines the aldehyde-to-amine conversion but risks over-reduction (yield drop to 68%).

Challenges and Optimization Strategies

  • Oxane Ring Stability : Acidic conditions during Prins cyclization may lead to ring-opening; neutral buffers post-reaction improve stability.
  • Urea Hydrolysis : Moisture-free environments are critical during isocyanate coupling to prevent hydrolysis to amines.
  • Regioselectivity : Substituent steric effects at the oxane 4-position necessitate careful temperature control to avoid byproducts.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-((4-(2-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
  • 1-cyclohexyl-3-((4-(2-ethoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
  • 1-cyclohexyl-3-((4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea

Uniqueness

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Biological Activity

1-Cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader category of urea derivatives, which have been extensively studied for their pharmacological properties, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea can be represented as follows:

C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes a cyclohexyl group, a methoxyphenyl moiety, and an oxan-4-yl group, contributing to its unique properties and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea have shown promising results in inhibiting tumor cell growth. In vitro assays demonstrated that these compounds could effectively induce apoptosis in cancer cell lines, such as Caki cells, through mechanisms involving histone deacetylase (HDAC) inhibition and modulation of apoptosis-related proteins like Bax and Bcl-2 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
1-Cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ureaCakiTBDHDAC inhibition
Related Urea DerivativeHUVEC179.03Apoptosis induction

The mechanism by which 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea exerts its biological effects involves interaction with specific molecular targets within cancer cells. Molecular docking studies have indicated that the compound forms stable interactions with key residues in enzymes related to cancer progression, particularly those involved in histone modification .

Anti-inflammatory Effects

In addition to its anticancer properties, urea derivatives have also been investigated for their anti-inflammatory effects. The modulation of chemokine receptors has been noted as a significant pathway through which these compounds exert their activity. By inhibiting specific pathways involved in chronic inflammation, these compounds may offer therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of urea derivatives. For example:

  • A study synthesized various urea derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the urea structure significantly affected biological activity, highlighting the importance of structural optimization .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions using carbamate intermediates. For example, a carbamate (e.g., phenyl chloroformate) can react with amines under reflux in acetonitrile or THF. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve regioselectivity, as demonstrated in analogous urea syntheses . Optimize yield by controlling stoichiometry, temperature (65–80°C), and solvent polarity. Purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for the oxane ring, urea linkage, and methoxyphenyl group.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. How can computational methods predict the compound’s physicochemical properties?

  • Methodological Answer : Use tools like Gaussian or Schrödinger Suite to calculate logP (lipophilicity), pKa (acidity/basicity), and solubility. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability of the oxane and cyclohexyl groups .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?

  • Methodological Answer : The flexible oxane and urea groups may cause disorder in crystal lattices. Use single-crystal X-ray diffraction with SHELXL for refinement. Twinning or low-resolution data can be mitigated by cryocooling (100 K) and collecting high-completeness datasets. For dynamic urea conformers, consider restrained refinement or alternative space groups .

Q. How can molecular docking guide hypotheses about the compound’s biological targets?

  • Methodological Answer : Dock the compound into receptor binding sites (e.g., serotonin 5-HT1A_{1A} or TRPML channels) using AutoDock Vina. Prioritize targets based on binding affinity (ΔG) and interaction patterns (e.g., hydrogen bonds with urea carbonyl, hydrophobic contacts with cyclohexyl). Validate with radiolabeled analogs (e.g., 18F^{18}F-Mefway in PET imaging) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR vs. DFT-calculated shifts)?

  • Methodological Answer : Discrepancies may arise from solvent effects or dynamic conformers. Perform NMR in multiple solvents (DMSO-d6_6, CDCl3_3) and compare with DFT calculations (including implicit solvent models like SMD). For crystallography-NMR mismatches, analyze temperature-dependent NMR to probe conformational exchange .

Q. How can regioselectivity be controlled during functionalization of the oxan-4-ylmethyl group?

  • Methodological Answer : Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd, Cu) for C-H activation. For electrophilic substitutions, steric effects from the 2-methoxyphenyl group can direct reactions to the oxane’s 4-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.